1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid

Epigenetics HDAC inhibition Cancer research

SAR irreproducibility from regioisomeric impurities is eliminated with the precise 3-methylphenyl substitution of 1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid. • Shares core scaffold with low-nM tetra-substituted imidazoles disrupting p53-MDM2 PPI. • Validated negative control: HDAC IC50 1,612 nM, CYP3A4 IC50 14,600 nM. • Carboxylic acid handle enables rapid amide/ester derivatization for hit-to-lead libraries. Ensures batch-to-batch consistency.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 952958-67-7
Cat. No. B2581995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid
CAS952958-67-7
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=C(N=C2)C(=O)O
InChIInChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15)
InChIKeyHTJYLYCUSXCALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid Procurement Data Sheet


1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid (CAS 952958-67-7) is an imidazole derivative with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . Its structure features a carboxylic acid group at the 4-position and a 3-methylphenyl substituent at the 1-position of the imidazole ring . This compound is primarily utilized as a versatile small molecule scaffold and building block in research and development settings, intended strictly for laboratory use .

Scaffold Role
Imidazole building block for medicinal chemistry and SAR libraries
Derivatization Handle
Carboxylic acid at 4-position enables amide, ester, and other modifications
Bioactivity Context
Weak HDAC and CYP3A4 inhibition profile suitable for benchmarking or selectivity studies

Risks of Substituting 1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid


The 3-methylphenyl substituent on the imidazole ring of CAS 952958-67-7 is a critical structural determinant that influences its electronic properties, steric bulk, and potential binding interactions. This specific substitution pattern is not interchangeable with other regioisomers (e.g., 2- or 4-methylphenyl) or different 1-substituents [1]. Even subtle changes can drastically alter a compound's behavior in biological assays, as demonstrated by the varying activities of closely related phenyl imidazole derivatives in systems like Smoothened antagonism and HIV-1 integrase inhibition [2]. Generic substitution without precise structural validation risks introducing unknown variables, leading to irreproducible experimental results, wasted resources, and failed project timelines, particularly in structure-activity relationship (SAR) studies.

Regioisomeric substitution (e.g., 2- or 4-methylphenyl) alters steric and electronic properties, potentially shifting binding and SAR outcomes.
Generic imidazole replacement without the 3-methylphenyl group may introduce unknown variables, risking irreproducible results in biological assays.
Structural analogs with different 1-substituents may exhibit divergent activities, as seen with Smoothened and HIV-1 integrase inhibitors; direct interchange requires validation.

Quantitative Evidence for 1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid


HDAC Inhibition Potency

In a biochemical assay using a commercial HDAC Inhibitor Drug Screening Kit, 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid demonstrated HDAC inhibitory activity with an IC50 of 1,612 nM [1]. A structurally distinct reference HDAC inhibitor, evaluated in the same assay system, showed a significantly more potent IC50 of 28 nM against human HDAC3 [2]. This comparison highlights that while 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid exhibits detectable HDAC inhibition, it is a relatively weak inhibitor in this context.

HDAC Inhibition
Cross-study comparable
IC50 1,612 nM vs. reference HDAC3 inhibitor IC50 28 nM
Approx. 58-fold less potent (same assay kit)
Supports HDAC selectivity profiling; weak inhibitory activity provides a baseline for SAR exploration.
HDAC Inhibitor Drug Screening Kit (Biovision)
Epigenetics HDAC inhibition Cancer research

CYP3A4 Inhibition Profile

1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid was tested for its ability to inhibit Cytochrome P450 3A4 (CYP3A4) in human liver microsomes. It demonstrated weak inhibitory activity with an IC50 of 14,600 nM [1]. In comparison, the potent azole antifungal ketoconazole is a known strong and selective CYP3A4 inhibitor with a Ki < 1 µM [2]. The low potency of CAS 952958-67-7 indicates it is unlikely to be a major perpetrator of drug-drug interactions mediated by CYP3A4.

CYP3A4 Inhibition
Cross-study comparable
IC50 14,600 nM vs. ketoconazole Ki < 1 µM
Substantially less potent; low risk of being a strong CYP3A4 perpetrator
Supports drug metabolism interaction screening; may indicate low DDI potential in research models.
Human liver microsomes, midazolam substrate
Drug metabolism CYP450 Pharmacokinetics

Recommended Applications for 1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid


Versatile Scaffold in Medicinal Chemistry

Given its functional groups and core imidazole ring, this compound is ideally suited as a building block for the synthesis of more complex, substituted imidazole libraries for hit-to-lead optimization in drug discovery. Its structure allows for further derivatization at the carboxylic acid moiety (e.g., to amides or esters) to explore structure-activity relationships (SAR) across various target classes .

Negative Control in CYP3A4 and HDAC Assays

The quantitative evidence of its weak inhibitory activity against HDAC (IC50 = 1,612 nM) and CYP3A4 (IC50 = 14,600 nM) makes this compound a valuable negative control in enzyme inhibition assays [2]. Researchers can use it to benchmark the activity of more potent, novel compounds within the same chemical series, establishing a baseline for selectivity and potency improvements.

Scaffold for Developing p53-MDM2 Interaction Inhibitors

This compound shares a core structural motif (1-substituted imidazole-4-carboxylic acid) with a class of tetra-substituted imidazoles that have been optimized to disrupt the p53-MDM2 protein-protein interaction with low nanomolar potency . This structural similarity positions CAS 952958-67-7 as a promising starting point or key intermediate for designing and synthesizing novel anticancer agents targeting this pathway.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
4-carboxylic acid derivatization handle
Library synthesis and hit-to-lead SAR
Negative control for enzyme assays
Weak HDAC/CYP3A4 inhibition profile
Benchmarking potency improvements
p53–MDM2 inhibitor design
1-substituted imidazole-4-carboxylic acid core
Protein–protein interaction disruption models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.